Cas no 14288-00-7 (Propanediamide,N1,N3-dimethyl-N1,N3-bis(phenylmethyl)-)

Propanediamide,N1,N3-dimethyl-N1,N3-bis(phenylmethyl)- structure
14288-00-7 structure
Product Name:Propanediamide,N1,N3-dimethyl-N1,N3-bis(phenylmethyl)-
CAS No:14288-00-7
MF:C19H22N2O2
MW:310.390184879303
CID:206463
PubChem ID:2392235
Update Time:2025-07-11

Propanediamide,N1,N3-dimethyl-N1,N3-bis(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Propanediamide,N1,N3-dimethyl-N1,N3-bis(phenylmethyl)-
    • N,N''-DIBENZYL-N,N''-DIMETHYL-MALONAMIDE
    • N,N'-DIBENZYL-N,N'-DIMETHYL-MALONAMIDE
    • N,N'-dibenzyl-N,N'-dimethylpropanediamide
    • AKOS000115186
    • CHEMBL1566300
    • HMS2889H17
    • EN300-01467
    • SMR000589752
    • CS-0292214
    • N,N'-dibenzyl-N'',N'''-dimethylpropanediamide
    • Z56891220
    • N,N/'/'-DIBENZYL-N,N/'/'-DIMETHYL-MALONAMIDE
    • Enamine_005229
    • IDI1_007816
    • SR-01000040078-1
    • DTXSID90368429
    • n1,n3-Dibenzyl-n1,n3-dimethylmalonamide
    • HMS1408N15
    • 14288-00-7
    • SR-01000040078
    • MLS001166731
    • Inchi: 1S/C19H22N2O2/c1-20(14-16-9-5-3-6-10-16)18(22)13-19(23)21(2)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3
    • InChI Key: XLKJSXXRSQNBJB-UHFFFAOYSA-N
    • SMILES: O=C(CC(N(C)CC1C=CC=CC=1)=O)N(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 310.168127949g/mol
  • Monoisotopic Mass: 310.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 40.6Ų

Propanediamide,N1,N3-dimethyl-N1,N3-bis(phenylmethyl)- Pricemore >>

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